molecular formula C7H12O2 B2637258 1-(1-Methoxycyclobutyl)ethan-1-one CAS No. 1556417-73-2

1-(1-Methoxycyclobutyl)ethan-1-one

Cat. No.: B2637258
CAS No.: 1556417-73-2
M. Wt: 128.171
InChI Key: LTZMSWGZLOHYHK-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring a methoxy substituent on the cyclobutyl ring and an acetyl group. The strained cyclobutane ring may confer unique reactivity, while the methoxy group could modulate electronic properties and solubility.

Properties

IUPAC Name

1-(1-methoxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZMSWGZLOHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxycyclobutyl intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

1-(1-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Methoxycyclobutyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Methoxycyclobutyl)ethan-1-one with structurally or functionally related ketones:

Compound Name Key Structural Features Physical State Synthesis & Reactivity Applications & Notable Properties References
This compound Cyclobutyl, methoxy, acetyl Not reported Likely synthesized via cyclobutane ring functionalization (e.g., Friedel-Crafts acylation). Strained ring may enhance ketone electrophilicity. Potential intermediate for rigid scaffolds in drug design. N/A
1-(Benzofuran-2-yl)ethan-1-one Benzofuran, acetyl Solid Synthesized from 2-acetylbenzofuran; characterized by IR, NMR. Antimicrobial activity in oxime ether derivatives.
1-[3-(Dimethylamino)phenyl]ethan-1-one Aromatic ring, dimethylamino, acetyl Liquid or solid Prepared via nucleophilic substitution (e.g., 1-(4-fluorophenyl)ethan-1-one + methylpiperazine). Versatile building block in pharmaceuticals and materials.
1-(4-Methoxyphenyl)ethan-1-one Phenyl, methoxy, acetyl Commercially available Used in chalcone synthesis via Claisen-Schmidt condensation. Precursor for antibacterial chalcone derivatives.
1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one Cyclobutyl, methyl, acetyl (stereospecific) Not specified Stereochemical synthesis likely involves chiral cyclobutane intermediates. Studied for stereochemical effects on reactivity.
1-(3,3-Difluorocyclobutyl)ethan-1-one Cyclobutyl, difluoro, acetyl Not specified Fluorine substituents enhance electron-withdrawing effects. Potential for agrochemical or medicinal applications.
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole, acetyl Solid Synthesized via literature procedures; confirmed by melting point and spectroscopy. Intermediate in heterocyclic drug synthesis.

Key Observations:

Structural Influence on Reactivity :

  • Cyclobutyl-substituted ketones (e.g., 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one ) exhibit strain-induced reactivity, making them prone to ring-opening or nucleophilic attacks . The methoxy group in the target compound may stabilize the ring through electron donation.
  • Aromatic ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one ) are less strained but more planar, favoring conjugation in chalcone synthesis .

Applications: Antimicrobial Activity: Benzofuran- and benzimidazole-derived ketones show notable bioactivity, suggesting the target compound’s methoxycyclobutyl group could be optimized for similar purposes .

Synthetic Challenges :

  • Cyclobutane rings are synthetically demanding due to strain. Methods for 1-(3,3-difluorocyclobutyl)ethan-1-one synthesis (e.g., fluorination of preformed rings) may inform routes to the target compound .

Biological Activity

1-(1-Methoxycyclobutyl)ethan-1-one, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems. Research into its biological activity is essential for understanding its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H12_{12}O
  • CAS Number : 1556417-73-2

Biological Activity Overview

Research has indicated that derivatives of cyclobutane compounds, including this compound, exhibit various biological activities. These include:

  • Antiviral Activity : Certain cyclobutane derivatives have shown promise in inhibiting viral replication.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.
  • Antimicrobial Effects : The potential to inhibit bacterial growth has been noted in related compounds.

Anticancer Activity

A study focused on the synthesis of cyclobutane derivatives revealed that certain modifications could enhance their anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AK562 (Leukemia)15.0Induction of apoptosis
Compound BPC3 (Prostate)22.5Cell cycle arrest
This compoundSW620 (Colon)TBDTBD

These findings suggest that structural modifications can significantly influence the biological activity of cyclobutane derivatives.

Antiviral and Antimicrobial Properties

Research into the antiviral activity of cyclobutane derivatives indicates that they may inhibit viral replication through various mechanisms. For example, compounds were evaluated for their effectiveness against common viral strains and showed varying degrees of inhibition.

In antimicrobial studies, derivatives similar to this compound demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Some studies suggest that cyclobutane derivatives can inhibit enzymes critical for cellular processes.
  • Induction of Apoptosis : Evidence indicates that certain compounds can trigger programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell growth and survival.

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